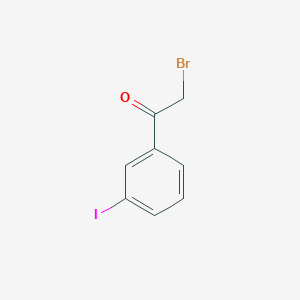

2-Bromo-1-(3-iodophenyl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-(3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXVONZDKAPXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346855 | |

| Record name | 2-Bromo-1-(3-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61858-38-6 | |

| Record name | 2-Bromo-1-(3-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetics of 2 Bromo 1 3 Iodophenyl Ethanone

Mechanistic Pathways of Nucleophilic Substitution Reactions on Halogenated Phenyl Rings

The benzene (B151609) ring of 2-bromo-1-(3-iodophenyl)ethanone is generally resistant to nucleophilic aromatic substitution (SNAAr) under standard conditions. The presence of two halogen atoms, iodine and the bromine on the acetyl group, deactivates the ring towards electrophilic attack but does not significantly activate it for nucleophilic substitution. For a nucleophilic substitution to occur on the 3-iodophenyl ring, the reaction typically requires harsh conditions or the presence of a catalyst. The most probable mechanisms are the benzyne (B1209423) mechanism or a metal-catalyzed cross-coupling reaction.

The benzyne mechanism would involve the elimination of the iodo group by a very strong base, such as sodium amide, to form a highly reactive benzyne intermediate. This intermediate is then attacked by a nucleophile. The addition can occur at two different positions, leading to a mixture of products.

Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki coupling, provide a more controlled and widely used method for nucleophilic substitution on halogenated phenyl rings. In these reactions, a transition metal catalyst, typically palladium, facilitates the coupling of the aryl halide with a nucleophile. For instance, in a Buchwald-Hartwig amination, a palladium catalyst would oxidatively add to the carbon-iodine bond, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the new carbon-nitrogen bond. The reactivity of the halogens in these reactions generally follows the order I > Br > Cl, making the iodo-substituted position the primary site of reaction.

Comprehensive Analysis of Carbonyl Group Reactivity and Transformation Pathways

The carbonyl group in this compound is a key site of reactivity, susceptible to both reduction and oxidation, leading to a variety of important chemical transformations.

Reduction Mechanisms to Corresponding Alcohols

The carbonyl group of this compound can be readily reduced to form the corresponding alcohol, 2-bromo-1-(3-iodophenyl)ethanol. This transformation is typically achieved using hydride-based reducing agents. The mechanism of this reduction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The general mechanism proceeds as follows:

Nucleophilic Attack: The hydride ion from the reducing agent attacks the partially positive carbonyl carbon, breaking the carbon-oxygen pi bond. This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by a protic solvent (like water or an alcohol) added during the workup step, yielding the final alcohol product.

The choice of reducing agent can influence the outcome, especially concerning the potential for side reactions, such as the reduction of the carbon-bromine bond. Sodium borohydride is a milder reducing agent and is generally more selective for the carbonyl group, leaving the C-Br and C-I bonds intact. Lithium aluminum hydride is a much stronger reducing agent and may lead to the reduction of the halogens as well if the reaction conditions are not carefully controlled.

Table 1: Common Reducing Agents for Carbonyl Groups

| Reducing Agent | Formula | Typical Solvent | Selectivity |

| Sodium Borohydride | NaBH₄ | Methanol (B129727), Ethanol | High for carbonyls |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Less selective, reduces many functional groups |

Oxidation Mechanisms to Carboxylic Acids and Other Derivatives

The oxidation of the acetyl group in this compound can lead to the formation of 3-iodobenzoic acid. One common method for this transformation is the haloform reaction, which is specific for methyl ketones. The mechanism involves the following steps:

Enolate Formation: A base abstracts an acidic α-proton from the methyl group, forming an enolate ion.

Halogenation: The enolate then reacts with a halogen (e.g., bromine or iodine in the form of a hypohalite solution) to form a trihalomethyl ketone.

Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of the trihalomethyl ketone.

Cleavage: The resulting intermediate collapses, cleaving the carbon-carbon bond to form a carboxylate and a haloform (e.g., bromoform (B151600) or iodoform).

Protonation: Acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions can also oxidize the acetyl group to a carboxylic acid. However, these methods are less selective and can potentially lead to the oxidation of other parts of the molecule or cleavage of the aromatic ring.

Halogen-Directed Reactivity and Selectivity in Alpha-Halo Ketones

The presence of both a bromine atom on the α-carbon and an iodine atom on the aromatic ring significantly influences the reactivity and selectivity of this compound in various chemical reactions.

Influence of Bromine and Iodine Substituents on Reaction Outcomes

The bromine atom at the α-position makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This is a common feature of α-halo ketones and is exploited in various synthetic transformations, such as the Favorskii rearrangement and the formation of epoxides. In a typical Sₙ2 reaction, a nucleophile will displace the bromide ion.

The iodine atom on the phenyl ring is less reactive towards nucleophilic attack under typical conditions but is the primary site for metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization of the molecule. For example, a Suzuki coupling reaction using a palladium catalyst can be performed selectively at the C-I bond without affecting the C-Br bond at the α-position.

Table 2: Comparison of Halogen Reactivity

| Halogen | Position | Bond Type | Typical Reactivity |

| Bromine | α-carbon | Aliphatic C-Br | Susceptible to Sₙ2 displacement |

| Iodine | Phenyl ring | Aromatic C-I | Reactive in metal-catalyzed cross-coupling |

Role of Hypervalent Iodine Species in Alpha-Functionalization Reactions of Ketones

While the iodine atom in this compound is not hypervalent itself, the study of hypervalent iodine reagents is crucial for understanding the α-functionalization of ketones. Hypervalent iodine(III) and iodine(V) compounds are widely used as oxidizing agents and for the introduction of various functional groups at the α-position of ketones.

For instance, reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) can be used to α-tosyloxylate ketones. The mechanism generally involves the enol or enolate form of the ketone attacking the hypervalent iodine reagent, leading to the transfer of the functional group to the α-carbon.

The presence of the iodine atom on the phenyl ring of this compound could potentially influence such reactions through electronic effects or by participating in intramolecular processes, although this would be a subject for specific research. The electron-withdrawing nature of the iodo substituent would likely affect the pKa of the α-protons, thereby influencing the rate of enolate formation and subsequent reactions.

Table 3: Common Hypervalent Iodine Reagents for Ketone α-Functionalization

| Reagent | Formula | Application |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | C₁₃H₁₃IO₄S | α-Tosyloxylation |

| Phenyliodine diacetate (PIDA) | C₁₀H₁₁IO₄ | α-Acetoxylation |

| Dess-Martin periodinane (DMP) | C₁₃H₁₃IO₈ | Oxidation of alcohols to ketones |

Computational Chemistry Approaches to Reaction Mechanism Delineation

Computational chemistry offers powerful tools to unravel the complexities of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, with two distinct halogen atoms and a reactive keto-bromo moiety, computational approaches would be invaluable in understanding its reactivity and selectivity in various transformations.

Density Functional Theory (DFT) for Transition State Analysis and Energy Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost, making it well-suited for studying the mechanisms of organic and organometallic reactions. In the context of this compound, DFT calculations could be employed to:

Map Potential Energy Surfaces: By calculating the energy of the system as a function of the geometric coordinates of the atoms, a potential energy surface can be constructed. This surface would reveal the lowest energy pathways for a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

Locate and Characterize Transition States: A transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. DFT calculations can pinpoint the geometry of the transition state and its vibrational frequencies, confirming it as a true saddle point on the potential energy surface.

Despite the potential of DFT to provide these critical insights, specific studies detailing the transition state analysis and energy profiles for reactions involving this compound are absent from the current body of scientific literature.

Mechanistic Studies of Reductive Elimination and Transmetallation Steps in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations where this compound would likely be employed. The catalytic cycle of these reactions involves several key steps, including oxidative addition, transmetalation, and reductive elimination. Computational studies are instrumental in understanding the nuances of these steps.

Reductive Elimination: This is the final step in many cross-coupling reactions, where the new carbon-carbon bond is formed, and the catalyst is regenerated. For a hypothetical cross-coupling reaction involving this compound, a palladium catalyst would likely be used. After the formation of a diorganopalladium(II) intermediate, reductive elimination would lead to the desired product.

A computational study of this step would involve:

Modeling the geometry of the diorganopalladium(II) intermediate.

Calculating the energy barrier for the reductive elimination process.

Investigating the influence of ligands on the palladium center on the rate of reductive elimination.

Transmetallation: This step involves the transfer of an organic group from one metal (e.g., boron in a boronic acid) to the palladium catalyst. This is a crucial step that brings together the two coupling partners.

A DFT study of the transmetalation step involving an organoboron reagent and a palladium complex derived from this compound would aim to:

Elucidate the structure of the pre-transmetalation complex.

Determine the transition state for the transfer of the organic group.

Evaluate the role of the base, which is often required in these reactions.

While extensive computational research exists on the general mechanisms of Suzuki-Miyaura and other cross-coupling reactions, this work has focused on simpler aryl halides. The specific influence of the dual halogen substitution and the acetophenone (B1666503) moiety in this compound on the energetics and pathways of reductive elimination and transmetalation has not been specifically addressed in published computational studies.

In the absence of direct computational data for this compound, the following table presents hypothetical data points that would be the target of such a computational investigation. These values are for illustrative purposes only and are not based on experimental or calculated results.

| Reaction Step | Computational Parameter | Hypothetical Value |

| Reductive Elimination | Activation Energy (kcal/mol) | 15 - 25 |

| Transmetallation | Transition State Energy (kcal/mol) | 10 - 20 |

Table 1: Hypothetical Computational Parameters for Key Reaction Steps of this compound in a Cross-Coupling Reaction. This table illustrates the type of data that would be generated from a dedicated DFT study. The values are purely speculative and intended to highlight the parameters of interest.

Applications of 2 Bromo 1 3 Iodophenyl Ethanone in Advanced Organic Synthesis

Utilization as a Versatile Building Block and Synthetic Intermediate for Complex Molecules

2-Bromo-1-(3-iodophenyl)ethanone serves as a critical building block in organic synthesis, primarily due to the distinct reactivity of its two halogen substituents and the electrophilic nature of its carbonyl group. The bromine atom, located on the α-carbon to the ketone, is highly susceptible to nucleophilic substitution, making it an excellent electrophilic site for forming new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the iodine atom on the aromatic ring is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental for constructing complex molecular architectures.

The presence of the electron-withdrawing iodine substituent at the meta position enhances the electrophilicity of the carbonyl group, further facilitating reactions with nucleophiles. This multi-faceted reactivity allows chemists to perform sequential and selective modifications, building intricate molecular frameworks from a relatively simple starting material. innospk.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 61858-38-6 |

| Molecular Formula | C₈H₆BrIO |

| Molecular Weight | 324.94 g/mol |

| Appearance | Off-white to faint yellow powder |

| InChI Key | LZXVONZDKAPXSO-UHFFFAOYSA-N |

Role in Pharmaceutical Development as a Precursor for Biologically Active Compounds

In the field of medicinal chemistry and pharmaceutical development, this compound has emerged as a valuable precursor for the synthesis of biologically active compounds. innospk.com Its utility is particularly highlighted in its role as a key intermediate in the preparation of α-ketothioamide derivatives. These derivatives are being investigated as potential inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in certain types of cancer. The ability to readily synthesize these complex inhibitors showcases the compound's importance in drug discovery pipelines.

The compound's structure is a common motif in the development of various active pharmaceutical ingredients (APIs). innospk.com Its capacity to undergo diverse chemical transformations allows for the creation of libraries of novel compounds that can be screened for therapeutic activity against a wide range of diseases. innospk.com

Table 2: Research Applications in Pharmaceutical Development

| Precursor Compound | Target Class | Therapeutic Area (Potential) |

|---|

Application in Material Science for the Design and Synthesis of New Materials with Tailored Properties

The applications of this compound extend beyond pharmaceuticals into the realm of material science. innospk.com It is utilized in the synthesis of specialty chemicals and as a building block for novel materials with specific, tailored properties. innospk.com The presence of heavy atoms like bromine and iodine in the molecular structure can be leveraged to create materials with unique optical or electronic characteristics, such as high refractive indices or utility in semiconductor applications. nih.gov

Furthermore, the reactive sites on the molecule allow for its incorporation into larger polymeric structures. By functionalizing the bromo and iodo groups, the compound can be polymerized or grafted onto other materials to impart desired qualities like flame retardancy, thermal stability, or specific conductive properties.

Table 3: Potential Applications in Material Science

| Application Area | Rationale for Use |

|---|---|

| Specialty Polymers | Can be incorporated as a monomer to enhance properties like refractive index or flame resistance. |

| Organic Electronics | The halogenated aromatic structure is a potential precursor for organic semiconductors or conductive materials. nih.gov |

| Functional Coatings | Can be used to synthesize additives that impart specific surface properties to materials. |

Contributions to Stereoselective Synthesis and Chiral Pool Diversification

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is crucial in modern chemistry, particularly for pharmaceuticals where different enantiomers can have vastly different biological effects. α-Haloketones are recognized as important synthons in this field due to their high reactivity and ability to serve as precursors for various functionalized carbo- and heterocyclic compounds. nih.gov The carbonyl group and the adjacent α-carbon create a prochiral center that can, in principle, be targeted by chiral reagents or catalysts to induce stereoselectivity.

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds, often derived from natural sources like amino acids or terpenes, that serve as starting materials for asymmetric synthesis. nih.govmdpi.com While this compound is an achiral molecule, its reactive nature makes it a potential substrate for reactions that introduce chirality. For instance, asymmetric reduction of the ketone or stereoselective substitution at the α-carbon could generate chiral products, thereby diversifying the range of available complex chiral building blocks.

Although the high reactivity of α-haloketones makes them promising candidates for such transformations, nih.gov specific, widely documented applications of this compound in stereoselective synthesis and chiral pool diversification are not yet prominent in the available scientific literature. This suggests a potential area for future research and development, exploring the use of this versatile building block in the asymmetric synthesis of complex, high-value molecules.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide |

| Toluene-4-sulfonic acid |

| 1-(3-iodophenyl)ethanone (B89323) |

| 1-(3-nitrophenyl)ethanone |

| Bromine |

| Chloroform |

| Sodium bicarbonate |

| Sodium sulfate |

| Petroleum ether |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromo-1-(3-iodophenyl)ethanone in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. For this compound, the spectrum is expected to show distinct signals for the methylene (B1212753) protons and the aromatic protons.

The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and are expected to appear as a sharp singlet. This signal is typically found in the downfield region, generally between δ 4.4 and 4.5 ppm. rsc.orgrsc.org The significant downfield shift from a typical alkane proton is due to the deshielding effects of both the adjacent carbonyl group and the electronegative bromine atom.

The aromatic region of the spectrum is more complex due to the meta-substitution pattern on the phenyl ring. Four distinct proton signals are anticipated:

H-2': The proton at the 2' position (between the carbonyl and iodo substituents) is expected to be a triplet or a narrow multiplet, appearing at the most downfield position of the aromatic signals due to the proximity of two electron-withdrawing groups.

H-4' and H-6': The protons at the 4' and 6' positions are expected to appear as doublet of doublets or multiplets. Their chemical shifts would be influenced by coupling to their neighbors.

H-5': The proton at the 5' position is anticipated to be a triplet, coupling with the protons at H-4' and H-6'.

Based on data from analogous compounds like 2-bromo-1-(3-fluorophenyl)ethanone, the aromatic protons would likely resonate in the range of δ 7.3 to 7.8 ppm. rsc.org The precise shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton, confirming the 1,3-disubstitution pattern of the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -CH₂Br | ~4.4 - 4.5 | Singlet (s) | Deshielded by adjacent C=O and Br. |

| Aromatic H (H-2', H-4', H-5', H-6') | ~7.3 - 8.2 | Multiplets (m) | Complex pattern due to meta-substitution. The proton at C-2' is expected to be the most downfield. |

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and appears furthest downfield, typically in the range of δ 190-192 ppm. rsc.org

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is shifted downfield by the attached bromine atom and typically resonates between δ 30-31 ppm. rsc.org

Aromatic Carbons: Six signals are expected for the aromatic carbons.

The carbon atom directly bonded to the iodine (C-I) exhibits a unique chemical shift. While iodine is electronegative, the "heavy atom effect" causes the signal to be shifted significantly upfield compared to other halogen-substituted carbons, often appearing around δ 94-95 ppm.

The carbon attached to the carbonyl group (C-1') is a quaternary carbon and will appear in the δ 135-138 ppm range.

The remaining four aromatic carbons (CH) will produce signals in the typical aromatic region of δ 125-145 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | ~190 - 192 | Most downfield signal. |

| C-1' (Quaternary) | ~135 - 138 | Carbon attached to the carbonyl group. |

| Aromatic CH | ~125 - 145 | Four distinct signals for C-2', C-4', C-5', C-6'. |

| C-3' (C-I) | ~94 - 95 | Upfield shift due to the heavy atom effect of iodine. |

| -CH₂Br | ~30 - 31 | Aliphatic carbon attached to bromine. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₈H₆BrIO and a monoisotopic mass of approximately 323.86 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be readily identifiable. A key feature would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass units (m/z), the M⁺˙ and [M+2]⁺˙ peaks, which is a definitive indicator of the presence of a single bromine atom in the molecule. docbrown.infodocbrown.info

The fragmentation pattern provides structural confirmation. Key fragmentation pathways for α-haloketones include:

α-Cleavage: Loss of the bromine radical (•Br) to form a stable acylium ion [M-Br]⁺.

McLafferty Rearrangement (if applicable): Not a primary pathway for this structure.

Cleavage of the C-C bond: Fission between the carbonyl group and the methylene group, leading to the formation of the 3-iodobenzoyl cation ([C₇H₄IO]⁺) at m/z 231 and the bromomethyl cation ([CH₂Br]⁺) at m/z 93/95. The 3-iodobenzoyl cation is often a prominent peak.

Further Fragmentation: The 3-iodobenzoyl cation can further fragment by losing the carbon monoxide (CO) group to yield the 3-iodophenyl cation ([C₆H₄I]⁺) at m/z 203.

Analysis of the mass spectrum of the closely related 2-bromo-1-(3-bromophenyl)ethanone confirms that the formation of the substituted benzoyl cation is a major fragmentation pathway. nist.gov

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Assigned Fragment Ion | Formula |

|---|---|---|---|

| 324 | 326 | Molecular Ion [M]⁺˙ | [C₈H₆BrIO]⁺˙ |

| 245 | 245 | [M-Br]⁺ | [C₈H₆IO]⁺ |

| 231 | 231 | 3-Iodobenzoyl cation | [C₇H₄IO]⁺ |

| 203 | 203 | 3-Iodophenyl cation | [C₆H₄I]⁺ |

| 127 | 127 | Iodine cation | [I]⁺ |

| 93 | 95 | Bromomethyl cation | [CH₂Br]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Solvent Effects

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by a few strong, indicative absorption bands.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is the intense absorption band corresponding to the C=O stretching vibration. For α-haloketones, this band is typically observed at a higher frequency than in simple ketones due to the electron-withdrawing inductive effect of the halogen. A strong peak is expected in the region of 1700-1715 cm⁻¹. The IR spectrum for the related 2-bromo-1-(m-tolyl)ethanone (B1277502) shows a C=O stretch at 1732 cm⁻¹. rsc.org

Aromatic C=C Stretches: The phenyl group gives rise to several medium-to-weak absorptions in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretches: These appear as weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretches: The methylene (-CH₂) group will show stretching vibrations typically in the 2960-2850 cm⁻¹ range.

C-H Bending (Out-of-Plane): The substitution pattern on the benzene (B151609) ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. A 1,3-disubstituted (meta) pattern typically gives rise to characteristic bands in this fingerprint region.

C-Br and C-I Stretches: The carbon-halogen stretching vibrations occur at lower frequencies, in the far-infrared region. The C-Br stretch is expected around 680-515 cm⁻¹, while the C-I stretch is found at even lower wavenumbers, typically 600-500 cm⁻¹.

Solvent polarity can influence the exact position of the C=O stretch; more polar solvents can lower the frequency by a few wavenumbers due to dipole-dipole interactions.

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a compound in the solid state. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

While the specific crystal structure of this compound is not publicly available in searched databases, analysis of closely related structures, such as 2-Bromo-1-(3-nitrophenyl)ethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone, provides valuable insights. nih.govresearchgate.net For these molecules, the ethanone (B97240) group is observed to be nearly coplanar with the attached benzene ring. researchgate.net

An X-ray crystallographic study of this compound would confirm:

The precise C-Br, C-I, C=O, and C-C bond lengths and all intramolecular bond angles.

The packing of molecules in the unit cell, revealing any significant intermolecular interactions such as halogen bonding (C-I···O or C-Br···O), C-H···O hydrogen bonds, or π-π stacking interactions, which govern the solid-state architecture. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques are indispensable for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of synthesis reactions, allowing for rapid qualitative assessment of the conversion of starting material to the product.

Column Chromatography over silica (B1680970) gel is the standard method for purification after synthesis. A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, is typically employed to separate the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be highly effective. sielc.com A typical setup would involve:

Column: A C18 or similar reverse-phase column.

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) or methanol (B129727) and an aqueous buffer, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure sharp peak shapes. sielc.com

Detection: A UV-Vis detector set to the maximum absorbance wavelength (λₘₐₓ) of the iodophenyl chromophore.

This method can separate the target compound from even closely related impurities, and the area under the peak is proportional to its concentration, allowing for purity determination, often found to be ≥99%. innospk.com For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC) , which uses smaller particle size columns and higher pressures, can be employed. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. In the context of this compound, GC-MS provides crucial information regarding its retention time, molecular weight, and fragmentation pattern, which aids in its definitive identification.

The gas chromatographic component separates this compound from other components in a sample based on its volatility and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions.

Following separation by GC, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a molecular fingerprint.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (324.94 g/mol for the most common isotopes, ⁷⁹Br and ¹²⁷I). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a doublet [M]⁺ and [M+2]⁺ with approximately equal intensity.

The fragmentation of this compound is predicted to follow established patterns for α-haloketones and iodinated aromatic compounds. Key fragmentation pathways would likely involve:

α-Cleavage: Cleavage of the bond between the carbonyl group and the bromomethyl group, leading to the formation of the 3-iodobenzoyl cation.

Loss of Halogens: Fragmentation involving the loss of the bromine or iodine atom, or related fragments.

A table summarizing the predicted significant mass spectral fragments for this compound is presented below.

| Predicted Fragment Ion | Structure | m/z (mass-to-charge ratio) | Significance |

| [C₈H₆BrIO]⁺ | Molecular Ion | 324/326 | Confirms the molecular weight of the compound. The two peaks represent the two isotopes of bromine. |

| [C₇H₄IO]⁺ | 3-Iodobenzoyl cation | 231 | A prominent peak resulting from the cleavage of the C-Br bond. |

| [C₆H₄I]⁺ | 3-Iodophenyl cation | 203 | Formed by the loss of a CO group from the 3-iodobenzoyl cation. |

| [CH₂Br]⁺ | Bromomethyl cation | 93/95 | Indicates the presence of the bromomethyl group. |

This data is predictive and based on the fragmentation patterns of structurally similar compounds.

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy for Unambiguous Structure Elucidation

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy combines the separation power of gas chromatography with the structural elucidation capabilities of infrared spectroscopy. This technique provides real-time IR spectra of compounds as they elute from the GC column, offering unambiguous identification by revealing the functional groups present in the molecule.

As this compound elutes from the GC column, it passes through a heated light pipe where it is irradiated with infrared light. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the chemical bonds within the molecule. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Expected Infrared Absorption Bands:

The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. These include the carbonyl group (C=O) of the ketone and the carbon-halogen bonds (C-Br and C-I), as well as the aromatic ring.

A table of expected characteristic infrared absorption frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| C-Br | Stretching | 500 - 600 |

| C-I | Stretching | 485 - 600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Out-of-plane bending | 690 - 900 |

This data is predictive and based on the infrared spectra of structurally similar compounds.

The combination of retention time data from the gas chromatograph with the specific fragmentation pattern from the mass spectrometer and the characteristic functional group absorptions from the FTIR spectrum provides a multi-faceted and highly reliable method for the positive identification and structural confirmation of this compound in complex mixtures.

Theoretical and Computational Investigations of 2 Bromo 1 3 Iodophenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 2-Bromo-1-(3-iodophenyl)ethanone. These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the iodophenyl ring, with significant contributions from the iodine and bromine atoms due to their lone pairs of electrons. The LUMO, on the other hand, is likely centered on the α-carbon of the ethanone (B97240) group and the carbonyl carbon, which are electron-deficient. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be easily excited. masterorganicchemistry.com The analysis of these orbitals is crucial for predicting how the molecule will interact with other chemical species. wuxibiology.com

Table 1: Theoretical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: These are representative theoretical values and can vary based on the computational method and basis set used. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnumberanalytics.com This is invaluable for predicting the sites of chemical reactions.

In the MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the oxygen atom of the carbonyl group, indicating its high electron density and susceptibility to electrophilic attack. The regions around the hydrogen atoms of the phenyl ring would exhibit a positive potential (blue), while the areas near the bromine and iodine atoms would also show regions of positive potential, known as σ-holes, making them potential sites for halogen bonding interactions. researchgate.net Understanding these electrostatic landscapes is fundamental for predicting intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic structure of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of this compound and how it interacts with other molecules, including solvents or biological macromolecules.

Through MD simulations, one can observe the rotational freedom around the single bonds, for instance, the bond connecting the phenyl ring to the ethanone moiety. This analysis helps to identify the most stable conformers and the energy barriers between them. Furthermore, MD simulations can model how molecules of this compound might aggregate or how they would interact with a solvent, providing a picture of the intermolecular forces at play, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonds.

In Silico Modeling of Interactions relevant to Biological Systems and Material Design

The insights gained from quantum chemical calculations and molecular dynamics simulations can be applied to predict the interactions of this compound in more complex environments.

In the context of biological systems, in silico modeling techniques like molecular docking can be used to predict how this compound might bind to the active site of a protein. The MEP map can guide the initial placement of the molecule in a binding pocket, and the conformational analysis from MD simulations can help in understanding the flexibility of the molecule upon binding. These studies are instrumental in the early stages of drug discovery for identifying potential therapeutic targets.

From a material design perspective, understanding the intermolecular interactions of this compound is key. The potential for halogen bonding, suggested by the MEP analysis, could be exploited in the design of novel crystalline materials with specific electronic or optical properties. Computational modeling can predict how these molecules might self-assemble into larger, ordered structures, paving the way for the rational design of new materials.

Future Research Directions and Unexplored Potential of 2 Bromo 1 3 Iodophenyl Ethanone

Development of Novel Catalytic Systems for Highly Selective Transformations

The inherent reactivity of the carbon-bromine and carbon-iodine bonds, along with the electrophilic carbonyl group in 2-Bromo-1-(3-iodophenyl)ethanone, offers a rich playground for the development of novel catalytic systems. Future research should focus on catalysts that can achieve high selectivity in transformations, minimizing waste and enhancing synthetic efficiency.

One promising area is the use of photocatalysis. Iridium-based photocatalysts, for instance, have shown efficacy in the reduction of phenacyl bromides and could be adapted for selective de-bromination or de-iodination under mild conditions, allowing for stepwise functionalization of the molecule. researchgate.net The development of dual-catalytic systems, combining a photocatalyst with an organocatalyst or a transition metal catalyst, could open pathways to novel bond formations. For example, a system that selectively activates the C-Br bond while leaving the C-I bond intact, or vice-versa, would be highly valuable for creating complex molecular architectures.

Another avenue lies in the exploration of nanostructured catalysts. Copper oxide nanoparticles on a titanium dioxide support (CuONPs/TiO2) have been used for the synthesis of hydrazinyl-thiazoles from phenacyl bromides in multicomponent reactions. researchgate.net Future work could involve designing magnetic core-shell nanocatalysts for easy recovery and reuse, which would be particularly beneficial for industrial applications. The table below outlines potential catalytic systems and their envisioned applications for this compound.

| Catalytic System | Target Transformation | Potential Advantages |

| Dual Iridium Photocatalyst/Organocatalyst | Asymmetric α-arylation | High enantioselectivity, mild reaction conditions |

| Magnetic Core-Shell Nanoparticles (e.g., Fe3O4@SiO2@Catalyst) | Selective Cross-Coupling Reactions | Easy catalyst recovery and reuse, enhanced stability |

| Enzyme-Mimicking Catalysts | Regioselective functionalization | High specificity, environmentally benign |

Exploration of Unconventional Synthetic Pathways and Reaction Conditions

Current synthetic routes to this compound and its derivatives often rely on conventional bromination of the corresponding acetophenone (B1666503). The future of its synthesis and application lies in the exploration of more sustainable and efficient "green" chemistry approaches.

One such unconventional pathway is the use of K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water, which provides a non-transition metal-catalyzed route to phenacyl bromides. rsc.org Applying this to 3-iodostyrene (B1310532) could offer a more environmentally friendly synthesis of the target compound. Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration. Microwave irradiation has been shown to accelerate sulfation and "click chemistry" reactions involving acetophenones, often leading to higher yields and shorter reaction times. up.pt

Furthermore, the use of hypervalent iodine reagents presents a metal-free alternative for C(sp3)-H bromination of aromatic ketones. ias.ac.in Research into optimizing these conditions for 1-(3-iodophenyl)ethanone (B89323) could lead to a more efficient and less toxic bromination process. The development of one-pot, multicomponent reactions starting from simple precursors also holds significant promise for rapidly building molecular complexity from this compound. researchgate.net

| Synthetic Approach | Description | Potential Benefits |

| K2S2O8-mediated tandem reaction | Hydroxybromination and oxidation of 3-iodostyrene in water. rsc.org | Use of water as a green solvent, avoidance of transition metals. |

| Microwave-Assisted Organic Synthesis (MAOS) | Application of microwave irradiation to accelerate reactions. up.pt | Reduced reaction times, improved yields, enhanced reaction control. |

| Hypervalent Iodine-Mediated Bromination | Metal-free C(sp3)-H bromination of 1-(3-iodophenyl)ethanone. ias.ac.in | Avoidance of toxic metal catalysts, milder reaction conditions. |

| Multicomponent Reactions | One-pot synthesis of complex molecules from multiple starting materials. researchgate.net | Increased efficiency, atom economy, and molecular diversity. |

Advanced Applications in Chemical Biology and Medicinal Chemistry Beyond Precursor Synthesis

While this compound is a known precursor for certain inhibitors, its potential in chemical biology and medicinal chemistry extends far beyond this role. The acetophenone scaffold itself is a key feature in many biologically active compounds and can serve as a template for the design of novel therapeutic agents. nih.gov

The presence of two distinct halogen atoms allows for orthogonal chemical ligation strategies, making it an attractive tool for chemical biology. For instance, the bromoacetyl group can be used to selectively alkylate cysteine residues in proteins, while the iodophenyl moiety can participate in palladium-catalyzed cross-coupling reactions to attach probes or other functional groups. This dual reactivity could be exploited for the development of highly specific covalent inhibitors or activity-based probes to study enzyme function in complex biological systems.

Furthermore, the incorporation of the 3-iodophenyl group can enhance interactions with certain biological targets and improve pharmacokinetic properties. The future may see the development of derivatives of this compound as standalone therapeutic agents. For example, α-haloketones are known precursors to a wide variety of N-, S-, and O-heterocycles, many of which exhibit significant pharmacological activity. researchgate.netnih.gov Systematic exploration of the reaction of this compound with various nucleophiles could lead to the discovery of new classes of anticancer, antibacterial, or antiviral agents. researchgate.net

| Application Area | Research Focus | Potential Impact |

| Activity-Based Protein Profiling | Design of probes with the 2-bromoacetyl group as a reactive handle and the iodophenyl group for reporter tagging. | Identification and characterization of novel drug targets. |

| Covalent Drug Design | Development of highly selective covalent inhibitors targeting specific amino acid residues in proteins. | Increased potency and duration of drug action. |

| Heterocyclic Compound Libraries | Synthesis of diverse libraries of thiazoles, imidazoles, and other heterocycles for high-throughput screening. nih.gov | Discovery of new lead compounds for various diseases. |

| Molecular Hybridization | Combining the this compound scaffold with other known pharmacophores. researchgate.net | Creation of drugs with enhanced efficacy and reduced side effects. researchgate.net |

Deeper Mechanistic Insights through Advanced Time-Resolved Spectroscopic Techniques

A comprehensive understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced time-resolved spectroscopic techniques offer the potential to directly observe the fleeting intermediates that govern the course of its reactions.

Femtosecond transient absorption spectroscopy, for example, can be employed to study the ultrafast dynamics of photochemically induced reactions of this compound. britannica.comacs.org This could provide invaluable information on the formation and decay of excited states and radical intermediates, which are likely involved in many of its transformations. acs.org Time-resolved infrared (TRIR) spectroscopy is another powerful tool that can provide structural information on transient species with lifetimes from picoseconds to milliseconds. nih.govnih.gov By monitoring the vibrational frequencies of the carbonyl group and other parts of the molecule during a reaction, it is possible to track the formation of intermediates and elucidate complex reaction pathways. researchgate.net

The application of these techniques could, for instance, definitively distinguish between different proposed mechanisms in photocatalytic reactions, such as single electron transfer (SET) versus halogen atom transfer (IAT). acs.org Such fundamental knowledge is essential for the rational design of more efficient and selective catalytic systems.

| Spectroscopic Technique | Timescale | Information Gained |

| Femtosecond Transient Absorption Spectroscopy | Femtoseconds to Picoseconds | Dynamics of excited states, primary photochemical events, radical formation. britannica.com |

| Picosecond Time-Resolved Infrared (TRIR) Spectroscopy | Picoseconds to Nanoseconds | Structural evolution of short-lived intermediates, vibrational cooling. nih.gov |

| Nanosecond Step-Scan FTIR Spectroscopy | Nanoseconds to Milliseconds | Kinetics and structure of longer-lived intermediates, reaction mechanism elucidation. nih.gov |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple synthetic intermediate into a versatile tool for catalysis, materials science, and drug discovery.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-1-(3-iodophenyl)ethanone, and how can reaction yields be maximized?

- Methodological Answer : A common approach involves bromination of 1-(3-iodophenyl)ethanone using bromine in chloro solvent (e.g., CHCl₃) under controlled conditions. For example, dissolving 15.0 g of the precursor in 60 ml CHCl₃ and adding bromine dropwise achieves ~85% yield after purification . Key parameters include reaction time (30 min), temperature (ambient), and post-reaction washes (NaHCO₃, sodium thiosulfate). Recrystallization in Et₂O improves purity.

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for definitive confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.8259 Å, b = 8.8651 Å) are resolved using SHELX software for refinement (R factor < 0.1) . Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons, carbonyl resonance).

- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., m/z 351.94 for C₈H₅BrIO).

Q. What are the critical safety considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Maintain at 2–8°C in inert gas (N₂) due to hygroscopicity. Use airtight containers to prevent degradation .

- Safety Gear : Wear self-contained breathing apparatus (SCBA) and chemical-resistant gloves during spills .

- Disposal : Neutralize with NaHCO₃ before incineration to avoid toxic fumes (e.g., HBr, I₂ vapors) .

Advanced Research Questions

Q. How does this compound serve as a precursor in medicinal chemistry?

- Methodological Answer : The bromine atom acts as a leaving group, enabling nucleophilic substitution to synthesize bioactive derivatives. For instance:

- Thioamide Synthesis : React with morpholine-thiol to form 1-(3-iodophenyl)-2-morpholino-2-thioxoethanone (51% yield via methanol recrystallization) .

- Anticancer Agents : Derivatives inhibit phosphoglycerate dehydrogenase (PHGDH), validated via enzyme assays and docking studies (AutoDock Vina, RMSD < 2.0 Å) .

Q. What computational strategies are effective for predicting binding modes of derivatives?

- Methodological Answer :

- Docking : Use AutoDock Vina with a Lamarckian genetic algorithm. Grid maps (20 ų) centered on the target protein active site improve accuracy .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-protein complexes.

Q. How can crystallographic data resolve discrepancies in reported structural parameters?

- Methodological Answer : Compare experimental SC-XRD data (e.g., bond lengths, angles) with DFT-optimized geometries (B3LYP/6-31G*). For example:

- C–Br Bond : Reported as 1.89–1.92 Å experimentally vs. 1.88 Å computationally .

- Torsional Angles : Discrepancies >5° may indicate packing forces or solvent effects.

Q. What analytical methods address stability challenges during long-term storage?

- Methodological Answer :

- Stability Studies : Monitor via accelerated degradation (40°C/75% RH for 6 months). Use UPLC-PDA to detect decomposition products (e.g., dehalogenated byproducts).

- Hygroscopicity Mitigation : Store in desiccators with P₂O₅ or silica gel .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports, and how can reproducibility be improved?

- Methodological Answer : Variations arise from:

- Reagent Purity : Use freshly distilled bromine (≥99%) to avoid side reactions.

- Workup Protocols : Incomplete NaHCO₃ washing may leave acidic residues, lowering yields .

- Solvent Choice : CHCl₃ vs. DCM affects reaction kinetics (polarity, boiling point).

Q. How to interpret conflicting bioactivity data for derivatives in different assay systems?

- Methodological Answer :

- Assay Conditions : Adjust pH (e.g., 7.4 vs. 6.5) to mimic physiological vs. tumor microenvironments.

- Cell Line Variability : Use isogenic pairs (e.g., wild-type vs. PHGDH-knockout) to validate target specificity .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Space Group | P1 | |

| a (Å) | 8.8259 | |

| b (Å) | 8.8651 | |

| R Factor | 0.090 |

Table 2 : Optimized Reaction Conditions for Bromination

| Condition | Optimal Value | Yield |

|---|---|---|

| Solvent | CHCl₃ | 85% |

| Bromine Equiv. | 1.0 | |

| Temperature | 25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.